molecular formula C20H18MgO8 B12660390 Magnesium(2+) (Z)-4'-hydroxy-3'-methoxycinnamate CAS No. 97403-85-5

Magnesium(2+) (Z)-4'-hydroxy-3'-methoxycinnamate

Cat. No.: B12660390
CAS No.: 97403-85-5
M. Wt: 410.7 g/mol
InChI Key: YHTWUBRFINUCQW-SHCHSPEBSA-L
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Description

Magnesium(2+) (Z)-4’-hydroxy-3’-methoxycinnamate is a compound that combines magnesium ions with a derivative of cinnamic acid This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Magnesium(2+) (Z)-4’-hydroxy-3’-methoxycinnamate typically involves the reaction of magnesium salts with (Z)-4’-hydroxy-3’-methoxycinnamic acid. One common method is to dissolve (Z)-4’-hydroxy-3’-methoxycinnamic acid in a suitable solvent, such as ethanol, and then add a magnesium salt, such as magnesium chloride or magnesium sulfate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of Magnesium(2+) (Z)-4’-hydroxy-3’-methoxycinnamate may involve larger-scale reactions using similar principles. The process may be optimized for higher yields and purity by controlling reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Magnesium(2+) (Z)-4’-hydroxy-3’-methoxycinnamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Magnesium(2+) (Z)-4’-hydroxy-3’-methoxycinnamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Magnesium(2+) (Z)-4’-hydroxy-3’-methoxycinnamate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Magnesium(2+) (Z)-4’-hydroxycinnamate
  • Magnesium(2+) (Z)-3’-methoxycinnamate
  • Magnesium(2+) (E)-4’-hydroxy-3’-methoxycinnamate

Uniqueness

Magnesium(2+) (Z)-4’-hydroxy-3’-methoxycinnamate is unique due to the presence of both hydroxyl and methoxy groups on the cinnamate moiety, which can enhance its antioxidant and UV-absorbing properties compared to similar compounds.

Properties

CAS No.

97403-85-5

Molecular Formula

C20H18MgO8

Molecular Weight

410.7 g/mol

IUPAC Name

magnesium;4-[(Z)-2-carboxyethenyl]-2-methoxyphenolate

InChI

InChI=1S/2C10H10O4.Mg/c2*1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;/h2*2-6,11H,1H3,(H,12,13);/q;;+2/p-2/b2*5-3-;

InChI Key

YHTWUBRFINUCQW-SHCHSPEBSA-L

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\C(=O)O)[O-].COC1=C(C=CC(=C1)/C=C\C(=O)O)[O-].[Mg+2]

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)[O-].COC1=C(C=CC(=C1)C=CC(=O)O)[O-].[Mg+2]

Origin of Product

United States

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